molecular formula C5H10FO2P B14720935 2-Fluoro-5,5-dimethyl-1,3,2-dioxaphosphinane CAS No. 21458-74-2

2-Fluoro-5,5-dimethyl-1,3,2-dioxaphosphinane

Katalognummer: B14720935
CAS-Nummer: 21458-74-2
Molekulargewicht: 152.10 g/mol
InChI-Schlüssel: UHCLLBYBNLQZCG-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Fluoro-5,5-dimethyl-1,3,2-dioxaphosphinane is a cyclic organophosphorus compound characterized by the presence of a fluorine atom and two methyl groups attached to a dioxaphosphinane ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-Fluoro-5,5-dimethyl-1,3,2-dioxaphosphinane typically involves the reaction of 2,2-dimethyl-1,3-propane diol with phosphorus oxychloride in the presence of a fluorinating agent. The reaction is carried out in anhydrous conditions using dry toluene as the solvent and triethylamine as a base to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pressure, and reagent concentrations, to achieve higher yields and purity suitable for industrial applications.

Analyse Chemischer Reaktionen

Types of Reactions

2-Fluoro-5,5-dimethyl-1,3,2-dioxaphosphinane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form phosphine oxides.

    Substitution: The fluorine atom can be substituted with other nucleophiles, such as amines or thiols.

    Hydrolysis: The compound can hydrolyze in the presence of water to form phosphonic acids.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Substitution: Reactions are typically carried out in polar solvents like acetonitrile or dimethyl sulfoxide (DMSO) at elevated temperatures.

    Hydrolysis: Acidic or basic conditions can facilitate hydrolysis, with hydrochloric acid or sodium hydroxide being commonly used.

Major Products Formed

    Oxidation: Phosphine oxides.

    Substitution: Various substituted phosphinanes depending on the nucleophile used.

    Hydrolysis: Phosphonic acids and related derivatives.

Wissenschaftliche Forschungsanwendungen

2-Fluoro-5,5-dimethyl-1,3,2-dioxaphosphinane has several applications in scientific research:

Wirkmechanismus

The mechanism of action of 2-Fluoro-5,5-dimethyl-1,3,2-dioxaphosphinane involves its interaction with molecular targets through its phosphorus center. The compound can form covalent bonds with nucleophilic sites on proteins and enzymes, thereby modulating their activity. The fluorine atom enhances the compound’s reactivity and specificity towards certain biological targets, making it a valuable tool in biochemical research .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    2-Chloro-5,5-dimethyl-1,3,2-dioxaphosphorinane: Similar structure but with a chlorine atom instead of fluorine.

    5,5-Dimethyl-1,3,2-dioxaphosphorinan-2-one: Lacks the halogen substituent but shares the dioxaphosphinane ring structure.

    2,2-Dimethylpropane-1,3-diol cyclic phosphonate: Another cyclic phosphonate with different substituents

Uniqueness

2-Fluoro-5,5-dimethyl-1,3,2-dioxaphosphinane is unique due to the presence of the fluorine atom, which imparts distinct chemical reactivity and biological activity compared to its analogs. The fluorine atom enhances the compound’s stability and specificity, making it a valuable compound for various applications.

Eigenschaften

CAS-Nummer

21458-74-2

Molekularformel

C5H10FO2P

Molekulargewicht

152.10 g/mol

IUPAC-Name

2-fluoro-5,5-dimethyl-1,3,2-dioxaphosphinane

InChI

InChI=1S/C5H10FO2P/c1-5(2)3-7-9(6)8-4-5/h3-4H2,1-2H3

InChI-Schlüssel

UHCLLBYBNLQZCG-UHFFFAOYSA-N

Kanonische SMILES

CC1(COP(OC1)F)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.